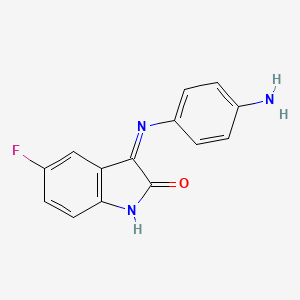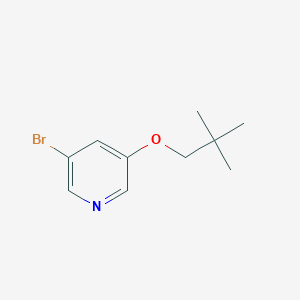
3-Bromo-5-(2,2-dimethylpropoxy)pyridine
Vue d'ensemble
Description
3-Bromo-5-(2,2-dimethylpropoxy)pyridine, commonly referred to as 3-Bromo-5-DPP, is a synthetic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound composed of a bromine atom attached to a pyridine ring and two methyl groups. 3-Bromo-5-DPP has been used in the synthesis of biologically active molecules, as well as for the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Meldrum’s Acid Derivatives
A study by Kuhn et al. (2003) explored the synthesis and structure of a compound similar to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine, focusing on Meldrum’s acid derivatives. They reported the synthesis of 1-{2,2-dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, revealing insights into its crystal structure and confirming its betaine nature. This work contributes to understanding the chemical behavior and potential applications of similar compounds in various scientific fields Kuhn, Al-Sheikh, & Steimann, 2003.
Chemical Reactions and Biological Evaluations
Synthesis of Acyclic Pyridine C-Nucleosides
Research by Hemel et al. (1994) involved synthesizing derivatives related to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine, focusing on acyclic pyridine C-nucleosides. This study provided valuable information on the chemical synthesis pathways and evaluated the compounds against various tumor cell lines and viruses, although no significant biological activity was observed Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994.
Antibacterial Properties and Heterocyclic Chemistry
Polyheterocyclic Ring Systems
Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a compound structurally similar to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine to create new polyheterocyclic ring systems. Their research highlights the compound's potential as a precursor in synthesizing diverse heterocyclic compounds, which were evaluated for their antibacterial properties, showcasing the compound's utility in developing new antimicrobial agents Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019.
Complexation and Coordination Chemistry
Complexation Studies with Lanthanides
Bremer, Geist, and Panak (2013) investigated the complexation behavior of a compound related to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine with Cm(III) and Eu(III). Their work provides insights into the coordination chemistry of such compounds with lanthanides, which could be relevant for applications in nuclear waste management and luminescent materials Bremer, Geist, & Panak, 2013.
Tautomerism and Bromination Studies
Tautomerism and Bromination Reactions
Kolder and Hertog (2010) explored the bromination of compounds structurally related to 3-Bromo-5-(2,2-dimethylpropoxy)pyridine, shedding light on tautomerism and the influence of bromination on the chemical structure. This research aids in understanding the reactivity and potential modifications of such compounds for further scientific applications Kolder & Hertog, 2010.
Propriétés
IUPAC Name |
3-bromo-5-(2,2-dimethylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)7-13-9-4-8(11)5-12-6-9/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVDDIWIUPEYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,2-dimethylpropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



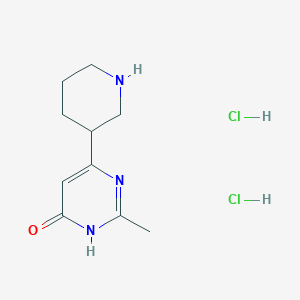
![2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride](/img/structure/B1414488.png)

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1414490.png)

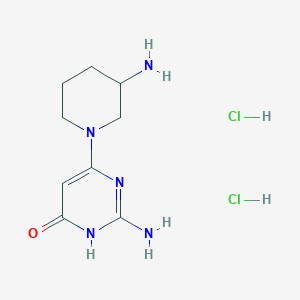
![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)
![3-[(3,5-Dichloro-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414499.png)
![6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1414501.png)
![tert-butyl 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine-4-carboxylate](/img/structure/B1414502.png)
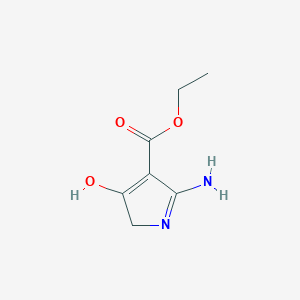
![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)
